
1-(4-Iodophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Iodophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H9IO . It has a molecular weight of 248.06 g/mol . The compound is also known by other names such as “1-(4-iodophenyl)ethanol” and "4-IODO-2-METHYLBENZYL ALCOHOL" .
Molecular Structure Analysis
The InChI code for “1-(4-Iodophenyl)ethan-1-ol” is "1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3" . The Canonical SMILES is "CC(C1=CC=C(C=C1)I)O" . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(4-Iodophenyl)ethan-1-ol” is a powder with a melting point of 47-49°C . It has a topological polar surface area of 20.2 Ų and a XLogP3-AA value of 2.1 . The compound is also characterized by a rotatable bond count of 1 .Scientific Research Applications
Material Science
In material science, 1-(4-Iodophenyl)ethan-1-ol is utilized for the synthesis of various organic compounds that can serve as intermediates in creating polymers or other advanced materials . Its iodine moiety is particularly reactive, making it a valuable building block for the construction of more complex molecules through reactions such as coupling reactions.
Life Science Research
Within life sciences, this compound finds its use in biochemical studies as a precursor or an intermediate. It can be involved in the synthesis of molecules that mimic natural compounds or in the study of iodine-containing organic structures and their biological activities .
Chemical Synthesis
1-(4-Iodophenyl)ethan-1-ol: plays a crucial role in chemical synthesis, especially in the formation of carbon-carbon bonds. The iodine atom in the compound can be used to introduce various functional groups through substitution reactions, which is a fundamental step in the synthesis of many organic molecules .
Chromatography
In chromatographic applications, 1-(4-Iodophenyl)ethan-1-ol can be used as a standard or reference compound. Its distinct chemical properties allow it to be separated and identified easily, aiding in the calibration of chromatographic systems for analytical purposes .
Analytical Research
Analytical researchers employ 1-(4-Iodophenyl)ethan-1-ol in methods such as HPLC and Mass Spectrometry to develop new analytical techniques. Its structural properties make it suitable for method development and testing the efficiency of analytical procedures .
Pharmaceuticals
In the pharmaceutical industry, 1-(4-Iodophenyl)ethan-1-ol is used in the synthesis of active pharmaceutical ingredients (APIs). Its iodine group is reactive under various conditions, which is beneficial for creating a diverse range of medicinal compounds .
Organic Chemistry
Organic chemists utilize 1-(4-Iodophenyl)ethan-1-ol for research into new reaction mechanisms and synthetic pathways. Its structure allows for a variety of chemical transformations, making it a versatile reagent in organic synthesis experiments .
Biochemistry
In biochemistry, 1-(4-Iodophenyl)ethan-1-ol may be used to study iodine’s role in biological systems or to synthesize compounds that interact with enzymes and receptors. It helps in understanding the interaction between organic molecules and biological systems .
Safety and Hazards
properties
IUPAC Name |
1-(4-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDBZIJCVKUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346787 |
Source


|
| Record name | 1-(4-Iodophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53207-29-7 |
Source


|
| Record name | 1-(4-Iodophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


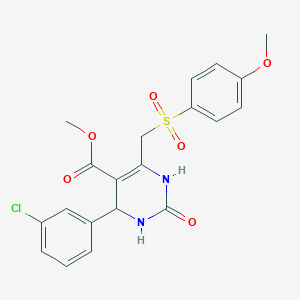
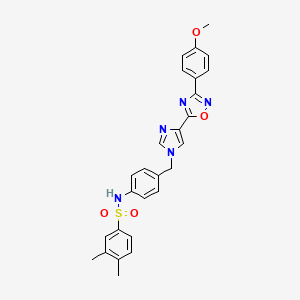

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)

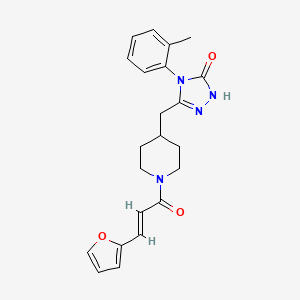
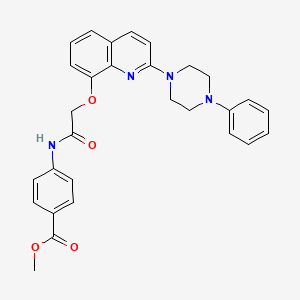

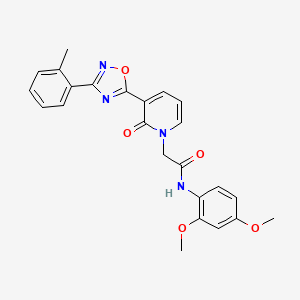
![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)

![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)